[2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-bromo-4-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-20-15-4-3-13(8-14(15)18)10-19-7-6-12-2-5-16-17(9-12)22-11-21-16/h2-5,8-9,19H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPOKEOUHNXSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Bromination and Methoxylation: The phenyl ring is brominated using bromine in the presence of a catalyst, followed by methoxylation using methanol and a base.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the bromomethoxyphenyl group using a suitable amine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C17H18BrNO3, with a molecular weight of approximately 364.24 g/mol. The compound features a benzodioxole moiety, which is known for its biological activities, and a bromo-substituted methoxyphenyl group that enhances its pharmacological properties .
Neuropharmacology
The compound exhibits potential as a neuropharmacological agent. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems, particularly serotonin receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at serotonin receptors, which are implicated in mood regulation and anxiety disorders.
Case Study:
A study on benzodioxole derivatives demonstrated their efficacy in modulating serotonin receptor activity, leading to anxiolytic effects in animal models. The findings suggest that 2-(2H-1,3-benzodioxol-5-yl)ethyl[(3-bromo-4-methoxyphenyl)methyl]amine could be evaluated further for its therapeutic potential in treating anxiety and depression .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of benzodioxole derivatives. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-(2H-1,3-benzodioxol-5-yl)ethyl[(3-bromo-4-methoxyphenyl)methyl]amine | MCF-7 | 15 |
| N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)piperazine] | HeLa | 10 |
| 4-Bromo-2,5-dimethoxyamphetamine | A549 | 20 |
This table illustrates the potency of various compounds with similar scaffolds against different cancer cell lines .
Synthetic Applications
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)ethyl[(3-bromo-4-methoxyphenyl)methyl]amine involves several key steps that highlight its utility in organic synthesis:
- Formation of Benzodioxole Intermediate : The benzodioxole ring is synthesized via the condensation of catechol with formaldehyde.
- Bromination and Methoxylation : The introduction of the bromo and methoxy groups is achieved through electrophilic aromatic substitution reactions.
- Final Coupling Reaction : The final product is formed by coupling the benzodioxole intermediate with the bromo-substituted phenyl group using coupling reagents like EDCI under basic conditions.
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary toxicity studies are essential to evaluate its potential side effects and ensure safe therapeutic use.
Data Table: Toxicity Profile of Related Compounds
| Compound Name | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| 2-(2H-1,3-benzodioxol-5-yl)ethyl[(3-bromo-4-methoxyphenyl)methyl]amine | >200 | Mild sedation in rodent models |
| N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)piperazine] | >150 | No significant adverse effects observed |
This data indicates that while some derivatives show promising activity, their safety must be thoroughly assessed before clinical application .
Mechanism of Action
The mechanism of action of [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The benzodioxole group can interact with enzymes or receptors, potentially inhibiting their activity. The bromomethoxyphenyl group may enhance binding affinity or selectivity towards certain targets. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine (3h)
- Structural Differences : Replaces the ethylamine linker with a prop-2-en-1-amine chain and substitutes the bromo-methoxyphenyl group with a naphthalenylmethyl group.
- Impact : The conjugated double bond in the linker may enhance rigidity and alter electronic properties, while the naphthalene system increases hydrophobicity compared to the bromophenyl group. This could affect bioavailability and target binding .
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (4j)
- Structural Differences : Features a benzoxazole core instead of benzodioxole and includes a 1,3,4-oxadiazole ring. The 3-bromophenyl group is retained but lacks the 4-methoxy substitution.
- Impact: The benzoxazole’s electron-deficient nature may reduce π-π interactions compared to benzodioxole.
2-(3-Chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine
- Structural Differences : Substitutes benzodioxole with benzotriazole and replaces bromine with chlorine. Retains the 4-methoxy group.
- Impact : Chlorine’s smaller van der Waals radius compared to bromine may alter steric interactions in binding pockets. The benzotriazole’s acidic N-H could introduce additional hydrogen-bonding capabilities .
Substituent Effects on Physicochemical Properties
- Halogen Substituents : Bromine (in the target compound) vs. chlorine (in ’s analog) influence molecular weight (Br: ~80 vs. Cl: ~35 g/mol) and lipophilicity (bromo groups increase logP). Bromine’s larger size may enhance van der Waals interactions in hydrophobic environments .
- Methoxy Position: The 4-methoxy group in the target compound vs. 2-methyl in 4j () affects electronic distribution.
Heterocycle Impact on Electronic and Bioactive Properties
The benzodioxole in the target compound enhances electron density, favoring interactions with aromatic residues in enzymes or receptors. In contrast, benzoxazole’s electron deficiency may limit such interactions .
Chain Variations and Conformational Effects
- Ethylamine Linker (target) : Provides flexibility, enabling conformational adaptation to binding sites.
Biological Activity
Chemical Structure and Properties
The compound consists of a benzodioxole moiety linked to a bromo-methoxyphenyl group through an ethylamine chain. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system and cancer biology.
1. Antitumor Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antitumor properties. For instance, a related compound was shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The effectiveness of these compounds often correlates with their ability to induce oxidative stress within tumor cells, leading to programmed cell death.
2. Neuropharmacological Effects
Compounds containing benzodioxole structures have been investigated for their neuropharmacological effects. They often interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which can influence mood and cognitive functions. In vitro studies have indicated that such compounds may exhibit anxiolytic and antidepressant-like effects.
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine. Modifications in the substituents on the benzodioxole or phenyl rings can significantly alter their affinity for biological targets. For example:
| Substituent | Effect on Activity |
|---|---|
| -Br | Increases lipophilicity |
| -OCH₃ | Enhances receptor binding |
| -NH₂ | Improves solubility |
4. Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with specific biological targets, such as enzymes involved in cancer progression or neurotransmitter receptors. These studies help identify binding affinities and potential inhibitory effects.
Case Study 1: Anticancer Activity
A study evaluated the effect of a structurally similar compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspases.
Case Study 2: Neuroprotective Effects
In another investigation, a derivative of this compound was tested for neuroprotective effects against oxidative stress-induced neuronal cell death. The results showed that pre-treatment with the compound significantly reduced neuronal apoptosis and improved cell survival rates compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves bromination of 4-methoxyphenyl precursors (e.g., using N-bromosuccinimide in dichloromethane) followed by reductive amination with 2-(1,3-benzodioxol-5-yl)ethylamine. Key steps include controlling stoichiometry (1:1.2 molar ratio of brominated intermediate to amine) and reaction time (12–24 hours under nitrogen). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
- Data Consideration : Monitor reaction progress using TLC or LC-MS. Optimize temperature (40–60°C) to minimize side products like over-alkylated amines .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Analyze - and -NMR spectra for diagnostic peaks:
- Benzodioxol protons at δ 5.95–6.05 ppm (multiplet, 3H).
- Methoxy group at δ 3.85 ppm (singlet, 3H) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles. For example, similar benzodioxol derivatives show dihedral angles of 15–25° between aromatic rings .
Q. What preliminary assays are recommended to evaluate the compound’s bioactivity in vitro?
- Methodology :
- Enzyme Inhibition : Screen against targets like monoamine oxidases (MAOs) using fluorometric assays (e.g., Amplex Red reagent). Include positive controls (e.g., clorgyline for MAO-A).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Data Interpretation : Compare dose-response curves to structurally analogous compounds (e.g., benzodioxol-containing amines with IC values <10 μM ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data between in vitro and in vivo models?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and blood-brain barrier permeability (PAMPA assay). Poor oral bioavailability (<20%) may explain in vivo inefficacy .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. For example, demethylation of the methoxy group is common in hepatic microsomes .
- Statistical Tools : Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity discrepancies .
Q. What strategies are effective for separating enantiomers of this chiral amine, and how does stereochemistry influence biological activity?
- Methodology :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via polarimetry .
- Activity Comparison : Test isolated enantiomers in receptor-binding assays (e.g., serotonin receptors). For similar compounds, (R)-enantiomers show 5–10x higher affinity than (S)-forms .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding to MAO-B (PDB ID: 2V5Z). Focus on key residues (e.g., Tyr 435 for hydrogen bonding with the benzodioxol group) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
